10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine 10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine
Brand Name: Vulcanchem
CAS No.: 1357066-21-7
VCID: VC18859658
InChI: InChI=1S/C27H18N4O/c1-3-11-19(12-4-1)25-28-26(20-13-5-2-6-14-20)30-27(29-25)31-21-15-7-9-17-23(21)32-24-18-10-8-16-22(24)31/h1-18H
SMILES:
Molecular Formula: C27H18N4O
Molecular Weight: 414.5 g/mol

10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine

CAS No.: 1357066-21-7

Cat. No.: VC18859658

Molecular Formula: C27H18N4O

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

10-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10H-phenoxazine - 1357066-21-7

Specification

CAS No. 1357066-21-7
Molecular Formula C27H18N4O
Molecular Weight 414.5 g/mol
IUPAC Name 10-(4,6-diphenyl-1,3,5-triazin-2-yl)phenoxazine
Standard InChI InChI=1S/C27H18N4O/c1-3-11-19(12-4-1)25-28-26(20-13-5-2-6-14-20)30-27(29-25)31-21-15-7-9-17-23(21)32-24-18-10-8-16-22(24)31/h1-18H
Standard InChI Key ITKOYYRLOGYUQY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=CC=CC=C4OC5=CC=CC=C53)C6=CC=CC=C6

Introduction

Chemical Structure and Molecular Design

Core Architecture

PXZ-TRZ features a rigid, planar structure where the phenoxazine donor is covalently linked to the triazine acceptor via a phenyl spacer. The phenoxazine moiety contributes strong electron-donating characteristics due to its nitrogen and oxygen heteroatoms, while the triazine unit acts as an electron-deficient acceptor. This donor-acceptor configuration ensures minimal overlap between HOMO and LUMO orbitals, a prerequisite for efficient TADF .

Orbital Distribution

Density functional theory (DFT) calculations reveal that the HOMO is localized on the phenoxazine unit, whereas the LUMO resides predominantly on the triazine moiety. This spatial separation reduces the singlet-triplet energy gap (ΔEST\Delta E_{ST}) to approximately 0.1–0.2 eV, enabling rapid RISC and delayed fluorescence .

Synthesis and Characterization

Analytical Data

  • Melting Point: Thermogravimetric analysis (TGA) indicates thermal stability up to 300°C with <0.5% weight loss .

  • Solubility: PXZ-TRZ is soluble in toluene, dichloromethane, and tetrahydrofuran but insoluble in water. Stock solutions (10 mM) are typically prepared in dimethyl sulfoxide (DMSO) .

Physical and Chemical Properties

Thermodynamic Parameters

PropertyValueSource
Boiling Point713.4 ± 63.0 °C (Predicted)
Density1.264 ± 0.06 g/cm³
pKa0.91 ± 0.10

Stock Solution Preparation

Mass (mg)Volume for 1 mM (mL)Volume for 10 mM (mL)
12.03850.2039
510.19261.0193
1020.38532.0385
Data derived from molarity calculations .

Photophysical Properties and TADF Mechanism

Optical Characteristics

  • Absorption: λmax=420nm\lambda_{\text{max}} = 420 \, \text{nm} in toluene, attributed to π–π* transitions .

  • Emission: λem=545nm\lambda_{\text{em}} = 545 \, \text{nm} with a full-width-at-half-maximum (FWHM) of 80 nm, indicating green emission .

  • PLQY: Exceeds 80% in thin-film matrices, comparable to benchmark TADF emitters .

Delayed Fluorescence Dynamics

PXZ-TRZ exhibits a delayed fluorescence lifetime (τTADF\tau_{\text{TADF}}) of 2.8–5.4 μs, depending on the host material. The small ΔEST\Delta E_{ST} promotes efficient upconversion of triplet excitons to singlet states, achieving external quantum efficiencies (EQEs) >20% in OLED devices .

Applications in Organic Light-Emitting Diodes (OLEDs)

Device Architecture

PXZ-TRZ is employed as an emissive dopant (5–10 wt%) in host matrices such as 4,4’-bis(N-carbazolyl)-1,1’-biphenyl (CBP). A typical OLED stack includes:

  • Anode: Indium tin oxide (ITO)

  • Hole Transport Layer: 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC)

  • Emissive Layer: PXZ-TRZ:CBP

  • Electron Transport Layer: 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB)

Performance Metrics

ParameterValue
Maximum Brightness15,000 cd/m²
EQE22–25%
Commission Internationale de l’Éclairage (CIE) Coordinates(0.30, 0.63)

Data inferred from analogous TADF emitters .

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